1,8-Nonadiyne

Descripción

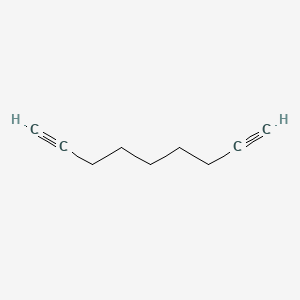

Structure

3D Structure

Propiedades

IUPAC Name |

nona-1,8-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h1-2H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOVPHYFYSASTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30523-90-1 | |

| Record name | 1,8-Nonadiyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30523-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7062374 | |

| Record name | 1,8-Nonadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-65-8 | |

| Record name | 1,8-Nonadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Nonadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-NONADIYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Nonadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Nonadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nona-1,8-diyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-Nonadiyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CTD2MQ329 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Nonadiyne: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral data of 1,8-nonadiyne. A linear diyne, this compound is a versatile building block in organic synthesis, valued for the reactivity of its terminal alkyne groups. This document includes tabulated physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its key chemical reactions.

Introduction

This compound (C₉H₁₂) is a colorless liquid characterized by a nine-carbon chain with terminal triple bonds.[1] This structure imparts significant reactivity, making it a useful precursor in the synthesis of more complex molecules, including long-chain fatty acids and macrocycles.[2] Its bifunctionality allows for sequential or simultaneous reactions at both ends of the molecule, offering unique opportunities in polymer chemistry and materials science.

Chemical Structure and Properties

The structure of this compound consists of a flexible pentamethylene chain separating two terminal ethynyl groups. The presence of sp-hybridized carbon atoms in the alkyne moieties results in a linear geometry at positions 1, 2, 8, and 9 of the carbon chain.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ | [2] |

| Molecular Weight | 120.19 g/mol | [2] |

| Boiling Point | 162.2 °C at 760 mmHg | [2] |

| Melting Point | -21 °C | [2] |

| Density | 0.831 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.449 | [2] |

| Water Solubility | Not miscible or difficult to mix | [2] |

| Flash Point | 41.7 °C | [2] |

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques. Key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

The NMR spectra of this compound are consistent with its symmetric structure.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.94 | t | 2H | H-1, H-9 (≡C-H) |

| ~2.18 | m | 4H | H-3, H-7 (-CH₂-C≡) |

| ~1.57 | m | 6H | H-4, H-5, H-6 (-CH₂-) |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~84.5 | C-1, C-9 (≡C-H) |

| ~68.2 | C-2, C-8 (-C≡) |

| ~28.2 | C-4, C-6 (-CH₂-) |

| ~28.0 | C-5 (-CH₂-) |

| ~18.2 | C-3, C-7 (-CH₂-C≡) |

The IR spectrum of this compound displays characteristic absorptions for terminal alkynes and C-H bonds.

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2940, ~2860 | Medium-Strong | C-H stretch (alkane) |

| ~2120 | Weak | C≡C stretch |

The mass spectrum of this compound shows a molecular ion peak and a fragmentation pattern characteristic of a long-chain hydrocarbon with terminal functional groups.

Table 5: Major Mass Spectral Fragments

| m/z | Relative Intensity | Possible Fragment |

| 120 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [M - C₂H₃]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound is the double alkylation of acetylene with 1,5-dibromopentane.[2] This reaction is typically carried out in liquid ammonia with sodium amide as the strong base to generate the acetylide anion.

-

1,5-dibromopentane

-

Sodium metal

-

Acetylene gas

-

Liquid ammonia

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Stirring apparatus

-

Dropping funnel

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, gas inlet tube, and mechanical stirrer, condense approximately 500 mL of liquid ammonia. To the stirred liquid ammonia, add small pieces of sodium metal (2.2 equivalents) until a persistent blue color is observed. Bubble purified acetylene gas through the solution until the blue color is discharged, indicating the formation of sodium acetylide.

-

Alkylation: To the suspension of sodium acetylide, add 1,5-dibromopentane (1.0 equivalent) dropwise via a dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture with a dry ice/acetone bath. After the addition is complete, allow the reaction to stir for an additional 4-6 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the liquid ammonia to evaporate overnight in a well-ventilated fume hood. Add approximately 200 mL of water to the residue, and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.[3]

Chemical Reactivity and Applications

The terminal alkyne groups of this compound are its most reactive sites and participate in a variety of chemical transformations.

Deprotonation and Alkylation

The terminal protons are acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide, to form a mono- or di-anion. These acetylides are potent nucleophiles and can react with electrophiles, such as alkyl halides, in Sₙ2 reactions to extend the carbon chain.[4][5]

Hydrosilylation

This compound can undergo a one-step hydrosilylation reaction, which is utilized for attaching acetylene-terminated alkyl monolayers to non-oxidized crystalline silicon surfaces.

Coupling Reactions

The terminal alkynes can participate in various coupling reactions, such as the Glaser-Hay and Sonogashira couplings, to form symmetrical and unsymmetrical diynes and other conjugated systems. These reactions are fundamental in the synthesis of polymers and complex organic molecules.

References

1,8-Nonadiyne CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-nonadiyne, a versatile linear alkyne used in organic synthesis and materials science. This document details its chemical and physical properties, safety information, and a key experimental protocol, presented in a format tailored for researchers and professionals in drug development.

Core Properties of this compound

This compound is a colorless liquid at room temperature, characterized by the presence of two terminal triple bonds. These reactive sites make it a valuable building block in various chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 2396-65-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂ | [4] |

| Molecular Weight | 120.19 g/mol | [4] |

| Density | 0.799 g/mL at 25 °C | |

| Boiling Point | 55-55.5 °C at 13 mmHg | |

| Melting Point | -21 °C | |

| Refractive Index | n20/D 1.449 | |

| SMILES | C#CCCCCCC#C | |

| InChI Key | DMOVPHYFYSASTC-UHFFFAOYSA-N | [1][2][3] |

Applications in Research and Development

This compound serves as a precursor in the synthesis of more complex molecules. Notably, it is a starting reagent for the synthesis of novel acetylenic fatty acids, such as 2,6-hexadecadiynoic acid and 2,6-nonadecadiynoic acid, which have been investigated for their potent antifungal properties.[5] Its terminal alkyne groups also allow it to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation and drug discovery.[6] Furthermore, it is utilized in materials science for the functionalization of surfaces, for instance, in the one-step hydrosilylation reaction to attach acetylene-terminated alkyl monolayers to non-oxidized crystalline silicon surfaces.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a CuAAC reaction, a cornerstone of "click chemistry," which can be adapted for use with this compound. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for creating complex molecular architectures.

Materials:

-

An azide-containing compound

-

This compound (or another terminal alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

-

A copper-chelating ligand (optional, but recommended for biological applications to minimize cytotoxicity), such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-containing compound in the chosen solvent system.

-

Dissolve this compound in the same solvent system. The molar ratio of azide to alkyne is typically 1:1, though a slight excess of one reagent may be used to ensure complete conversion of the other.

-

-

Preparation of the Catalyst Solution:

-

Prepare a stock solution of copper(II) sulfate.

-

Prepare a fresh stock solution of sodium ascorbate. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the Cu(II) salt.

-

-

Reaction Execution:

-

In a reaction vessel, combine the solutions of the azide and this compound.

-

Add the copper(II) sulfate solution to the reaction mixture. The final concentration of the copper catalyst is typically in the range of 1-5 mol%.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is usually in slight excess relative to the copper catalyst.

-

If a ligand is used, it should be pre-mixed with the copper(II) sulfate before addition to the reaction mixture.

-

-

Reaction Monitoring and Work-up:

-

The reaction is typically stirred at room temperature and can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Common procedures include extraction, precipitation, or purification by column chromatography.

-

Visualizing Chemical Pathways

The following diagrams illustrate key concepts related to the application of this compound.

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: A simplified reaction scheme for the copper-catalyzed cycloaddition of this compound and an azide.

Safety and Handling

This compound is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety data sheet (SDS) and a comprehensive risk assessment. Always consult the relevant SDS and follow established laboratory safety protocols.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H12 | CID 16969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. "2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesi" by Nestor Carballeira, David Sanabria et al. [digitalcommons.chapman.edu]

- 6. bioclone.net [bioclone.net]

Spectroscopic Profile of 1,8-Nonadiyne: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,8-nonadiyne (CAS: 2396-65-8), a linear C9 alkyne of interest in synthetic chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₂ with a molecular weight of 120.19 g/mol .[1][2] Its symmetrical structure, featuring terminal alkyne groups at both ends of a five-carbon chain, gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the chemically non-equivalent protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.18 | Triplet | 4H | H-3, H-7 |

| 1.94 | Triplet | 2H | H-1, H-9 (alkynyl) |

| 1.57 | Quintet | 6H | H-4, H-5, H-6 |

¹³C NMR Data

The carbon NMR spectrum displays four signals, consistent with the molecule's symmetry.

| Chemical Shift (δ) ppm | Assignment |

| 84.5 | C-1, C-9 (alkynyl) |

| 68.2 | C-2, C-8 (alkynyl) |

| 28.1 | C-4, C-6 |

| 27.9 | C-5 |

| 18.2 | C-3, C-7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 | Strong, Sharp | ≡C-H Stretch (alkyne) |

| 2940 | Medium | C-H Stretch (alkane) |

| 2860 | Medium | C-H Stretch (alkane) |

| 2120 | Weak | C≡C Stretch (alkyne) |

| 1430 | Medium | CH₂ Bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Putative Fragment |

| 120 | 5 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 60 | [C₆H₇]⁺ |

| 78 | 45 | [C₆H₆]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

| 51 | 25 | [C₄H₃]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3][4]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[5][6]

-

The final sample height in the NMR tube should be between 40-50 mm.[4][7]

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[4]

-

Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

ATR-FTIR Spectroscopy

Sample Preparation and Analysis:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[8]

-

Acquire a background spectrum of the clean, empty ATR crystal.[8]

-

Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).[10]

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent.[9]

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the volatile this compound into the mass spectrometer via a gas chromatography (GC) inlet or a direct insertion probe.

-

For GC-MS, use a suitable capillary column (e.g., a non-polar column) to separate the analyte from any impurities.

-

Employ electron ionization (EI) with a standard electron energy of 70 eV to induce fragmentation.[11]

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 35-200 amu.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their m/z ratio.

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different techniques and the information they provide.

Caption: Workflow for obtaining and analyzing spectroscopic data.

Caption: How different spectroscopic methods inform molecular structure.

References

- 1. This compound | C9H12 | CID 16969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. sites.bu.edu [sites.bu.edu]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Synthesis and Preparation of 1,8-Nonadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 1,8-nonadiyne, a linear alkyne with significant applications in organic synthesis and materials science. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and furnishes detailed experimental protocols for the key synthesis routes.

Introduction

This compound (CAS No. 2396-65-8), with the molecular formula C₉H₁₂, is a versatile bifunctional molecule characterized by the presence of two terminal triple bonds.[1] This structure allows it to participate in a variety of chemical transformations, including polymerization, cyclization, and coupling reactions, making it a valuable building block in the synthesis of more complex molecules.[1] It is a colorless to yellow liquid at room temperature and is utilized as a starting reagent in the synthesis of various compounds, including substituted fatty acids. This guide focuses on the most prevalent and efficient methods for its laboratory-scale preparation.

Synthetic Methodologies

The primary and most effective route for the synthesis of this compound is the double alkylation of acetylene. This method involves the sequential deprotonation of acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile in a substitution reaction with a suitable five-carbon dihaloalkane. The most commonly employed reagents for this transformation are sodium amide in liquid ammonia and 1,5-dibromopentane. An alternative, though lower-yielding, method utilizes a pre-formed lithium acetylide complex.

Double Alkylation of Acetylene with 1,5-Dibromopentane using Sodium in Liquid Ammonia

This high-yield method involves the in situ formation of sodium acetylide in liquid ammonia, followed by reaction with 1,5-dibromopentane. The reaction proceeds in a stepwise manner, with the first alkylation forming 1-hepten-6-yne, which is then further deprotonated and alkylated to yield the desired this compound.

Caption: Synthesis of this compound via double alkylation of acetylene.

Reaction with Lithium Acetylide-Ethylenediamine Complex

This method provides an alternative route using a commercially available or pre-formed lithium acetylide complex. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). While this method may offer advantages in terms of handling, the reported yields are generally lower than the sodium/ammonia method.

Caption: Synthesis of this compound using lithium acetylide complex.

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthetic methods described.

| Method | Starting Materials | Solvent(s) | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Double Alkylation with Sodium in Liquid Ammonia | Acetylene, 1,5-Dibromopentane, Sodium | Liquid Ammonia | Reflux | 94 | >97 (GC) | DOI:10.1021/jo302353g[2] |

| Reaction with Lithium Acetylide-Ethylenediamine Complex | Lithium Acetylide-Ethylenediamine, 1,5-Dibromopentane | DMSO | 20°C, 2 hours | 53 | N/A | DOI:10.1055/s-2003-42421[2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

High-Yield Synthesis via Double Alkylation of Acetylene with Sodium in Liquid Ammonia

This protocol is adapted from the high-yield procedure found in the cited literature.[2]

Materials:

-

Sodium metal

-

Liquid ammonia

-

Acetylene gas

-

1,5-Dibromopentane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a dry ice condenser, gas inlet tube, and mechanical stirrer.

-

Dewar flask for cooling bath (acetone/dry ice)

-

Addition funnel

-

Standard glassware for work-up and purification

Procedure:

-

Preparation of Sodium Amide: In a three-necked flask cooled to -78°C, condense approximately 500 mL of liquid ammonia. To this, add a catalytic amount of ferric nitrate. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces until the blue color disappears, indicating the formation of sodium amide.

-

Formation of Sodium Acetylide: Bubble purified acetylene gas through the stirred sodium amide suspension for 1 hour to ensure the complete formation of sodium acetylide.

-

Alkylation: To the resulting suspension, add a solution of 11.5 g (50 mmol) of 1,5-dibromopentane in 50 mL of anhydrous diethyl ether dropwise via an addition funnel over 1 hour.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -33°C (boiling point of ammonia) for 3 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.

-

Work-up: Allow the ammonia to evaporate. Add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.

Caption: Experimental workflow for the synthesis of this compound.

Synthesis using Lithium Acetylide-Ethylenediamine Complex

This protocol is based on the procedure utilizing the lithium acetylide complex.[2]

Materials:

-

Lithium acetylide-ethylenediamine complex

-

1,5-Dibromopentane

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a solution of 5.5 g (60 mmol) of lithium acetylide-ethylenediamine complex in 100 mL of DMSO, add 11.5 g (50 mmol) of 1,5-dibromopentane dropwise at room temperature.

-

Reaction: Stir the mixture at 20°C for 2 hours.

-

Work-up: Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent by rotary evaporation. The residue is then purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Safety Considerations

-

Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

-

Sodium Amide: A strong base that reacts violently with water. It can be pyrophoric in air.

-

Liquid Ammonia: A corrosive and toxic gas at room temperature and pressure. Work in a well-ventilated fume hood and use appropriate personal protective equipment.

-

Acetylene: A highly flammable gas that can form explosive acetylides with certain metals.

-

1,5-Dibromopentane: A lachrymator and skin irritant. Handle in a fume hood with gloves and safety glasses.

-

DMSO: Can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.

All procedures should be carried out by trained personnel in a well-ventilated chemical fume hood, adhering to all standard laboratory safety protocols.

Conclusion

The synthesis of this compound is most efficiently achieved through the double alkylation of acetylene with 1,5-dibromopentane using sodium in liquid ammonia, a method that provides high yields. An alternative, albeit lower-yielding, pathway utilizing a lithium acetylide complex offers a different set of reaction conditions that may be preferable in certain laboratory settings. The choice of synthetic route will depend on the available equipment, expertise, and desired scale of the preparation. This guide provides the necessary technical details to enable researchers to successfully synthesize this versatile chemical building block for their research and development needs.

References

A Technical Guide to 1,8-Nonadiyne: Commercial Availability, Applications, and Protocols

Introduction for Researchers and Drug Development Professionals

1,8-Nonadiyne (CAS RN: 2396-65-8) is a linear, bifunctional alkyne increasingly utilized in chemical synthesis and drug development.[1] Its terminal alkyne groups on a flexible seven-carbon chain make it an ideal linker molecule. This guide provides an in-depth overview of its commercial availability, technical specifications, and key experimental applications, particularly in the realm of click chemistry.

Physicochemical and Safety Data

A summary of key technical data and safety information for this compound is presented below. This compound is a flammable liquid and requires careful handling in a laboratory setting.[2][3]

Table 1: Technical Data Summary

| Property | Value | Source |

| CAS Number | 2396-65-8 | [2][4] |

| Molecular Formula | C₉H₁₂ | [2][4] |

| Molecular Weight | 120.19 g/mol | [2][4] |

| Form | Liquid | [2] |

| Boiling Point | 55-55.5 °C at 13 mmHg | [2] |

| Density | 0.799 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.449 | [2] |

| Storage Temperature | 2-8°C | [2] |

| Flash Point | 42 °C (closed cup) | [2] |

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Flammable Liquid | H226: Flammable liquid and vapor.[3] |

| Skin Irritation | H315: Causes skin irritation.[3] |

| Eye Irritation | H319: Causes serious eye irritation.[3] |

| Target Organ Toxicity | H335: May cause respiratory irritation.[3] |

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, typically with purities of 97% or higher. Researchers can procure this reagent in quantities ranging from grams to kilograms to suit both small-scale research and larger development projects.

Table 3: Prominent Commercial Suppliers

| Supplier | Typical Purity | Standard Quantities |

| Sigma-Aldrich (Merck) | 98% | 10g |

| Thermo Scientific (Alfa Aesar) | 97% | 5g, 25g[5][6] |

| TCI Chemicals | >97.0% (GC) | 5mL[7][8] |

| Santa Cruz Biotechnology | ≥97% | Contact for sizing[4] |

| GFS Chemicals | 98% | 10g[9] |

| MolPort | 95%, 97%, 98% | Varies by supplier[10] |

Applications in Research and Development

The primary utility of this compound lies in its ability to act as a homobifunctional linker. Its two terminal alkyne groups are readily available for participation in various chemical reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[11][12]

Key Applications Include:

-

Synthesis of Complex Molecules: Used as a starting reagent for synthesizing novel compounds like acetylenic fatty acids.[2]

-

Surface Modification: Employed in hydrosilylation reactions to attach acetylene-terminated monolayers to silicon surfaces.[2]

-

Drug Conjugation: Acts as a linker in the development of Antibody-Drug Conjugates (ADCs), where it can connect a cytotoxic payload to an antibody.[13]

-

Polymer Chemistry: Serves as a monomer or cross-linking agent in the creation of advanced polymers.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of an azide-containing molecule to this compound. Optimization may be required based on the specific substrates and desired scale.[12][14]

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Appropriate solvent (e.g., water, DMSO/tBuOH)[12]

Stock Solutions:

-

Copper Sulfate (CuSO₄): Prepare a 100 mM solution in deionized water.[13]

-

Ligand (THPTA): Prepare a 200 mM solution in deionized water.[13]

-

Sodium Ascorbate: Prepare a 100 mM or 300 mM solution in deionized water. This solution should be made fresh.[12][13]

-

Azide Reactant: Prepare a 10 mM solution in a suitable solvent (e.g., DMSO, water).[12]

-

This compound: Prepare a solution in a compatible solvent.

Procedure:

-

Catalyst Pre-complexation: A few minutes before initiating the reaction, mix the CuSO₄ solution with the THPTA ligand solution in a 1:2 molar ratio.[12][13] This step helps stabilize the active Cu(I) species.

-

Reactant Combination: In a reaction vessel, combine the this compound solution with the azide-modified molecule. A molar excess of one reactant may be used to drive the reaction to completion.

-

Catalyst Addition: Add the pre-complexed THPTA/CuSO₄ catalyst to the reactant mixture. A typical loading is 25 equivalents relative to the limiting reagent.[12][13]

-

Initiation: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the cycloaddition. Use approximately 40 equivalents.[12][13]

-

Incubation: Allow the reaction to proceed at room temperature for 30 to 60 minutes.[12] For sensitive biological molecules, protect the reaction from light.[14]

-

Purification: Upon completion, the desired product can be purified from the reaction mixture using standard techniques such as ethanol precipitation (for oligonucleotides) or chromatography to remove unreacted starting materials and the copper catalyst.[12]

References

- 1. CAS 2396-65-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 1,8-壬二炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C9H12 | CID 16969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. B23784.14 [thermofisher.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | 2396-65-8 | TCI Deutschland GmbH [tcichemicals.com]

- 9. gfschemicals.com [gfschemicals.com]

- 10. molport.com [molport.com]

- 11. confluore.com.cn [confluore.com.cn]

- 12. broadpharm.com [broadpharm.com]

- 13. axispharm.com [axispharm.com]

- 14. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Safe Handling of 1,8-Nonadiyne

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 1,8-Nonadiyne, a versatile building block in organic synthesis.

Physicochemical Properties

This compound is a linear alkyne with two terminal triple bonds, making it a valuable precursor in the synthesis of more complex molecules.[1] It is a colorless to yellow, clear liquid under standard conditions.[2][3]

| Property | Value | Source |

| Molecular Formula | C9H12 | [4] |

| Molecular Weight | 120.19 g/mol | [4] |

| Appearance | Colorless to Yellow clear liquid | [2] |

| Melting Point | -21 °C / -5.8 °F | [3][5] |

| Boiling Point | 55 - 55.4 °C / 131 - 131.7 °F @ 13 mmHg | [5] |

| Flash Point | 41 °C / 105.8 °F | [5] |

| Density | 0.799 g/mL at 25 °C | [3] |

| Vapor Density | 4.1 | [5] |

| Solubility | Not miscible or difficult to mix in water | [6] |

| Refractive Index | n20/D 1.449 | [3] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and poses several health hazards.[4][5]

| Hazard Class | Category | GHS Code | Description |

| Flammable liquids | 3 | H226 | Flammable liquid and vapor[2][4] |

| Skin corrosion/irritation | 2 | H315 | Causes skin irritation[4] |

| Serious eye damage/eye irritation | 2 | H319 | Causes serious eye irritation[4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335 | May cause respiratory irritation[4] |

| Aspiration hazard | H304 | May be fatal if swallowed and enters airways[2] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn. This includes:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2][5]

Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][5]

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapor or mist.[5]

-

Wash hands thoroughly after handling.[2]

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[2][5]

-

Store in a flammables area.[5]

-

Store locked up.[2]

-

Recommended storage temperature is 2-8°C.[3]

First-Aid Measures

In case of exposure to this compound, immediate medical attention is necessary.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[2] Water mist may be used to cool closed containers.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition. Ensure adequate ventilation. Use personal protective equipment.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Containment and Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to regulations.

Stability and Reactivity

-

Reactivity: No data available.[7]

-

Chemical Stability: Stable under normal conditions.[5]

-

Conditions to Avoid: Heat, flames, and sparks.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: No data available.[7]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Experimental Protocols

While detailed experimental protocols for specific reactions involving this compound are proprietary and depend on the specific research context, the following provides a general workflow for a typical hydrosilylation reaction, a common application of this compound.[3]

Logical Relationship of Handling Precautions

The following diagram illustrates the logical flow of precautions when working with this compound, from initial assessment to emergency response.

References

- 1. CAS 2396-65-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2396-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 98 2396-65-8 [sigmaaldrich.com]

- 4. This compound | C9H12 | CID 16969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

The Solubility Profile of 1,8-Nonadiyne in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Nonadiyne, a terminal alkyne with the chemical formula C₉H₁₂, is a valuable building block in organic synthesis, finding applications in the development of novel therapeutics and functional materials. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines general experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ | [1][2] |

| Molecular Weight | 120.19 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 0.799 g/mL at 25 °C | [3] |

| Boiling Point | 55-55.5 °C at 13 mmHg | [3] |

| Melting Point | -21 °C | [3] |

| Water Solubility | Not miscible or difficult to mix in water | [1][5] |

Solubility of this compound in Organic Solvents

As a nonpolar hydrocarbon, this compound is generally expected to be soluble in nonpolar organic solvents, in accordance with the principle of "like dissolves like".[6][7] Alkynes, as a class of compounds, typically exhibit good solubility in solvents such as hexane, ether, and toluene.[8]

Quantitative Solubility Data:

Qualitative Solubility Observations:

Based on the general principles of solubility for alkynes, this compound is anticipated to be miscible with or highly soluble in a range of common organic solvents, including but not limited to:

-

Alkanes: Hexane, Heptane

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Halogenated Solvents: Dichloromethane, Chloroform

-

Esters: Ethyl acetate

Its solubility in more polar solvents, such as alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone), is likely to be lower but may still be significant for many synthetic purposes.

Experimental Protocol for Determining Solubility

In the absence of published quantitative data, the following general experimental protocol can be adapted to determine the solubility of this compound in a specific organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with secure caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant, controlled temperature. This ensures that the solution reaches equilibrium and becomes saturated.

-

-

Separation of Saturated Solution:

-

Allow the vial to stand undisturbed at the same constant temperature until the excess, undissolved this compound has settled.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter. The filter is crucial to remove any suspended microparticles of the solute.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate significantly.

-

-

Gravimetric Analysis:

-

Once the solvent is completely removed, weigh the dish or vial containing the non-volatile this compound residue.

-

The mass of the dissolved this compound is the difference between the final weight and the initial weight of the empty container.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of saturated solution taken (mL)) * 100

-

Safety Precautions:

-

This compound is a flammable liquid and an irritant.[1][2] Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Take precautions against static discharge.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound for a research or development application.

Caption: Workflow for assessing this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, its chemical nature as a nonpolar alkyne provides a strong indication of its likely solubility behavior. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. A systematic approach to solubility assessment, as depicted in the workflow diagram, will enable researchers and developers to effectively select and optimize solvent systems for their work with this compound, thereby facilitating its successful application in synthesis and materials science.

References

- 1. nona-1,8-diyne [chembk.com]

- 2. This compound | C9H12 | CID 16969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 2396-65-8 [sigmaaldrich.com]

- 4. This compound | 2396-65-8 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,8-Nonadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Nonadiyne (CAS RN: 2396-65-8) is a linear C9 hydrocarbon featuring terminal alkyne functional groups. Its structure, containing two highly energetic triple bonds, makes it a valuable precursor in various synthetic applications, including polymer chemistry and the synthesis of complex organic molecules. However, the same structural features that impart its synthetic utility also raise important questions regarding its thermal stability. Understanding the thermal behavior of this compound is critical for ensuring safe handling, storage, and processing, particularly in applications that may involve elevated temperatures. This guide summarizes the available physical data for this compound and its close structural analogs, outlines standard experimental procedures for thermal analysis, and proposes theoretical decomposition pathways.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its closest homologs, 1,7-octadiyne and 1,9-decadiyne, is presented below. This data is essential for understanding the compound's behavior and for designing appropriate experimental conditions for its study.

| Property | 1,7-Octadiyne | This compound | 1,9-Decadiyne |

| CAS Registry Number | 871-84-1[1][2][3] | 2396-65-8[4][5] | 1720-38-3[6][7][8] |

| Molecular Formula | C₈H₁₀[1] | C₉H₁₂[4][5] | C₁₀H₁₄[6][7] |

| Molecular Weight | 106.16 g/mol [1] | 120.19 g/mol [4][5] | 134.22 g/mol [7] |

| Boiling Point | 139-140 °C | 163-164 °C | 195-196 °C |

| Melting Point | -40 °C | Not available | -23 °C |

| Density | 0.81 g/cm³ | 0.814 g/cm³ | 0.816 g/cm³ |

Thermal Stability and Decomposition Analysis

Currently, there is a notable absence of published experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound. Such analyses are crucial for determining key thermal stability parameters, including onset decomposition temperature, energy release upon decomposition, and kinetic parameters.

Theoretical Decomposition Pathways

In the absence of experimental data, the thermal decomposition of this compound is expected to proceed through pathways common to other terminal alkynes. The primary decomposition routes are likely to involve radical mechanisms initiated by the homolytic cleavage of the weakest bonds in the molecule. The bond dissociation energies (BDEs) for a typical terminal alkyne suggest that the propargylic C-C bonds and the acetylenic C-H bonds are the most likely sites for initial bond scission.

A plausible decomposition pathway would involve the initial formation of highly reactive radical species. These radicals can then undergo a variety of subsequent reactions, including:

-

Hydrogen abstraction: Leading to the formation of new radical species and stable molecules.

-

Radical recombination: Resulting in the formation of higher molecular weight compounds and polymers.

-

Intramolecular cyclization: Particularly favored for a molecule like this compound, which can form cyclic structures.

-

Beta-scission: Fragmentation of larger radicals into smaller, more stable molecules and radicals.

The final decomposition products are likely to be a complex mixture of smaller hydrocarbons (both saturated and unsaturated), cyclic compounds, and polymeric materials.

Caption: Theoretical decomposition pathways of this compound.

Recommended Experimental Protocols

To address the current data gap, the following standard experimental protocols are recommended for the characterization of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

Heat the sample from ambient temperature to a final temperature of at least 500 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis.

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, including melting, boiling, and decomposition. This will determine if the decomposition is exothermic or endothermic and quantify the energy released or absorbed.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure DSC pan. A pinhole in the lid may be used to allow for the escape of gaseous decomposition products.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient to a temperature beyond its decomposition point.

-

Record the differential heat flow between the sample and the reference.

-

Exothermic or endothermic peaks will indicate thermal events. The integral of a decomposition peak provides the enthalpy of decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.[9][10][11][12][13]

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC) in an inert atmosphere.

-

The decomposition products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Caption: A typical experimental workflow for thermal analysis.

Conclusion

While this compound is a compound of interest for various synthetic applications, a significant knowledge gap exists regarding its thermal stability and decomposition behavior. The physicochemical data for this compound and its homologs provide a foundation for its handling and use. However, without experimental thermal analysis, any discussion of its decomposition remains theoretical. The proposed decomposition pathways, initiated by radical formation, are based on the established principles of alkyne chemistry. It is strongly recommended that experimental studies utilizing TGA, DSC, and Py-GC-MS be conducted to provide the much-needed empirical data on the thermal properties of this compound. Such data will be invaluable for ensuring the safe and effective use of this compound in research and development.

References

- 1. 1,7-Octadiyne | C8H10 | CID 70099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,7-OCTADIYNE | CAS#:871-84-1 | Chemsrc [chemsrc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 1,9-Decadiyne [webbook.nist.gov]

- 7. 1,9-Decadiyne | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,9-Decadiyne, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Request Rejected [emsl.pnnl.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 13. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

The Duality of Reactivity: A Technical Guide to the Terminal Alkynes of 1,8-Nonadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Nonadiyne, a nine-carbon chain flanked by two terminal alkyne groups, presents a versatile platform for chemical synthesis, particularly in the fields of materials science, polymer chemistry, and drug development. The presence of two reactive terminal alkynes allows for a range of transformations, including coupling reactions, cycloadditions, and polymerizations. This technical guide provides an in-depth analysis of the reactivity of these terminal alkynes, focusing on key reactions and methodologies for controlling selectivity. Understanding and manipulating the reactivity of each alkyne independently is crucial for the rational design and synthesis of complex molecules and materials.

Core Reactivity of Terminal Alkynes

Terminal alkynes are characterized by a weakly acidic proton (pKa ≈ 25), making them susceptible to deprotonation by strong bases to form highly nucleophilic acetylides. This property is the foundation for many of their characteristic reactions. Furthermore, the carbon-carbon triple bond is rich in π-electrons, enabling it to participate in a variety of addition and cycloaddition reactions. In this compound, the two terminal alkynes are separated by a flexible pentamethylene chain, which generally allows them to react independently. However, achieving selective mono-functionalization over di-functionalization is a significant synthetic challenge that requires careful control of reaction conditions.

Key Reactions and Experimental Protocols

The terminal alkynes of this compound are amenable to a variety of synthetic transformations. This section details the experimental protocols for three key reaction types: Sonogashira coupling, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry), and hydrosilylation. While specific quantitative data on the selective mono-functionalization of this compound is not extensively available in the literature, the following protocols are based on established methodologies for terminal alkynes and can be adapted and optimized to achieve the desired selectivity.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]

Experimental Protocol for Mono-Sonogashira Coupling (General)

-

Materials: this compound, aryl halide (e.g., iodobenzene), Pd(PPh₃)₂Cl₂, copper(I) iodide (CuI), triethylamine (TEA), and a suitable solvent (e.g., THF or DMF).

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add degassed solvent (e.g., THF/TEA, 2:1 v/v).

-

Slowly add a solution of this compound (1.0-1.2 eq) in the same solvent system to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is crucial to favor mono-coupling.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-coupled product from the starting material and the di-coupled byproduct.

-

Data Presentation: Sonogashira Coupling of this compound (Hypothetical Data for Method Optimization)

| Entry | Equivalents of this compound | Catalyst Loading (mol%) | Reaction Time (h) | Yield of Mono-adduct (%) | Yield of Di-adduct (%) |

| 1 | 1.1 | 2 | 4 | 65 | 25 |

| 2 | 1.5 | 2 | 4 | 50 | 45 |

| 3 | 1.1 | 5 | 2 | 70 | 20 |

| 4 | 2.0 | 2 | 4 | 15 | 80 |

Note: This table presents hypothetical data to illustrate the expected trend in an optimization study for selective mono-Sonogashira coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click" chemistry, particularly the CuAAC reaction, is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[3]

Experimental Protocol for Mono-Click Reaction (General)

-

Materials: this compound, an organic azide (e.g., benzyl azide), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a suitable solvent system (e.g., t-butanol/water or DMF).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0-1.2 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to separate the mono- and di-adducts.

-

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, typically catalyzed by a platinum complex. This reaction can be used to introduce silyl functionalities, which can then be further elaborated.[4][5] this compound has been used in light-assisted hydrosilylation to passivate silicon surfaces.[6]

Experimental Protocol for Mono-Hydrosilylation (General)

-

Materials: this compound, a hydrosilane (e.g., triethylsilane), a platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst), and a dry, inert solvent (e.g., toluene or THF).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0-1.2 eq) and the solvent.

-

Add the platinum catalyst (typically in ppm concentrations).

-

Slowly add the hydrosilane (1.0 eq) to the reaction mixture at a controlled temperature (this can range from room temperature to elevated temperatures depending on the catalyst and substrate).

-

Monitor the reaction by ¹H NMR spectroscopy or GC-MS to observe the consumption of the starting materials and the formation of the mono- and di-adducts.

-

Once the desired level of conversion is reached, the reaction can be quenched by cooling and exposing it to air, which deactivates the catalyst.

-

The solvent is removed under reduced pressure, and the product is purified by vacuum distillation or column chromatography.

-

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic strategies and reaction mechanisms discussed.

Caption: Workflow for selective mono-Sonogashira coupling of this compound.

Caption: Experimental workflow for mono-functionalization via Click Chemistry.

Strategies for Controlling Selectivity

Achieving selective mono-functionalization of a symmetric diyne like this compound is a common challenge in organic synthesis. The primary strategies to favor the formation of the mono-adduct include:

-

Stoichiometric Control: Using a slight excess (1.0-1.2 equivalents) of the diyne relative to the other reactant can statistically favor mono-reaction. However, this often leads to a mixture of starting material, mono-adduct, and di-adduct, necessitating careful purification.

-

Slow Addition: The slow addition of the limiting reagent to the reaction mixture can maintain a low concentration of this reagent, thereby reducing the probability of the initially formed mono-adduct reacting a second time.

-

Large Excess of Diyne: In some cases, using a large excess of the diyne can significantly suppress the formation of the di-adduct. The unreacted diyne can then be removed, often by evaporation if it is sufficiently volatile.

-

Solid-Phase Synthesis: Attaching the this compound to a solid support via one of the alkyne groups can allow for the selective reaction of the free alkyne. After the desired transformation, the product can be cleaved from the support.

Conclusion

This compound is a valuable and versatile building block in chemical synthesis. The presence of two terminal alkynes offers numerous possibilities for constructing complex molecular architectures. While the symmetric nature of the molecule presents a challenge in achieving selective mono-functionalization, a combination of stoichiometric control, slow addition techniques, and careful purification can lead to the desired mono-substituted products. The Sonogashira coupling, click chemistry, and hydrosilylation reactions provide robust and high-yielding methods for the transformation of the terminal alkyne groups. Further research into developing more highly selective catalytic systems for the mono-functionalization of α,ω-diynes will undoubtedly expand the utility of these important synthetic intermediates in drug discovery and materials science.

References

- 1. C-H functionalization of terminal alkynes towards stereospecific synthesis of (E) or (Z) 2-methylthio-1,4-ene-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Catalytic hydrosilylation of alkynes and 1,3-diynes - American Chemical Society [acs.digitellinc.com]

- 5. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Mechanism and transition-state structures for nickel-catalyzed reductive alkyne-aldehyde coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 1,8-Nonadiyne

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 1,8-Nonadiyne is a versatile linear C9 alkyne characterized by two terminal triple bonds, making it a highly valuable building block in various fields of chemical research.[1] Its structure allows for participation in a multitude of reactions, including oxidative coupling, polymerization, hydrosilylation, and cycloadditions. This technical guide explores the core research applications of this compound, focusing on its utility in macrocycle synthesis, polymer chemistry, surface functionalization, and as a linker in bioconjugation and drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its application in a laboratory setting.

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature with the molecular formula C₉H₁₂.[1][2] Its reactivity is primarily dictated by the two terminal acetylene groups, separated by a flexible pentamethylene chain.[3] These terminal alkyne groups are amenable to deprotonation and serve as key reactive sites for carbon-carbon bond formation.

| Property | Value | References |

| CAS Number | 2396-65-8 | [2][3] |

| Molecular Formula | C₉H₁₂ | [2] |

| Molecular Weight | 120.19 g/mol | [2][3] |

| Density | 0.799 g/mL at 25 °C | [3][4] |

| Melting Point | -21 °C | [3][5] |

| Boiling Point | 55-55.5 °C at 13 mmHg | [3][4] |

| Refractive Index | n20/D 1.449 | [3][4] |

| Flash Point | 42 °C (107.6 °F) | [3] |

| Solubility | Not miscible or difficult to mix in water. | [4][6] |

Core Research Applications

The bifunctional nature of this compound makes it a prime substrate for creating larger, more complex molecular architectures.

Macrocycle Synthesis via Glaser Coupling

The oxidative homocoupling of terminal alkynes, known as the Glaser coupling, is a foundational method for synthesizing symmetrical 1,3-diynes and is particularly effective for creating macrocycles from α,ω-diynes like this compound.[7][8] The reaction is typically catalyzed by copper(I) salts in the presence of a base and an oxidant, such as oxygen.[7][9] This methodology is a key step in the synthesis of novel macrocycles with potential applications in host-guest chemistry and drug discovery.[10][11]

References

- 1. CAS 2396-65-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H12 | CID 16969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 2396-65-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:2396-65-8 | Chemsrc [chemsrc.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]

- 9. Glaser coupling - Wikipedia [en.wikipedia.org]

- 10. Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unisa.it [iris.unisa.it]

Methodological & Application

Application Notes and Protocols for 1,8-Nonadiyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,8-nonadiyne as a versatile difunctional alkyne linker in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Detailed protocols for the synthesis of polytriazoles via step-growth polymerization are provided, along with data presentation and visualizations to guide researchers in applying this powerful "click chemistry" tool.

Introduction to this compound in CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in materials science, bioconjugation, and drug discovery.[2]